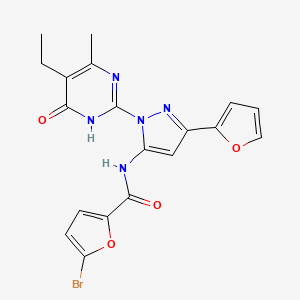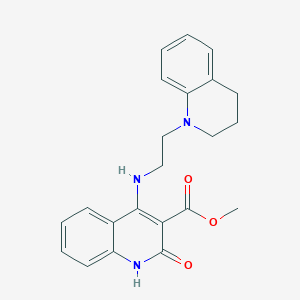![molecular formula C17H17N7O2S B14101585 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14101585.png)
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced via selective alkylation and hydroxylation reactions.
Attachment of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Incorporation of the triazole moiety: This can be done through a click chemistry approach, using azide and alkyne precursors.
Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the triazole derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or reduce the triazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could lead to a fully saturated purine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-2H-purin-2-one: Lacks the triazole and sulfanyl groups.
8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy and methyl groups.
7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy group.
Uniqueness
The uniqueness of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, methyl, benzyl, triazole, and sulfanyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H17N7O2S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H17N7O2S/c1-10-4-6-11(7-5-10)8-24-12-13(23(3)15(26)20-14(12)25)19-16(24)27-17-21-18-9-22(17)2/h4-7,9H,8H2,1-3H3,(H,20,25,26) |
InChI-Schlüssel |
HUDFIRRBIMORKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NN=CN4C)N(C(=O)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14101504.png)
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101511.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14101513.png)
![1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101520.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101522.png)
![3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14101525.png)
![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101533.png)

![3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101554.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14101570.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101577.png)

![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101592.png)
